Aloinoside B

Description

This compound has been reported in Aloe ferox, Aloe africana, and other organisms with data available.

See also: Aloe Vera Leaf (part of).

Properties

CAS No. |

11006-91-0 |

|---|---|

Molecular Formula |

C27H32O13 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

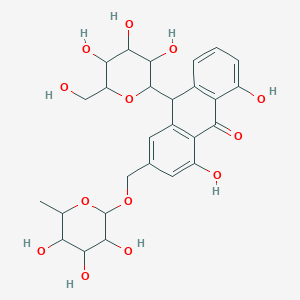

(10R)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one |

InChI |

InChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16+,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

BUPDVJFRVYWYEV-SGAFVUFDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C([C@H]3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=CC=C4O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O |

melting_point |

233°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Aloinoside B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a C-glycoside of aloin (B1665253), is a significant secondary metabolite found within the genus Aloe. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant, and detailed methodologies for its extraction and analysis. Quantitative data from existing literature is summarized, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to facilitate further research and development. This document aims to serve as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily found in the leaf exudates of various species of the Aloe genus. The leaf exudate, often referred to as "bitter aloes," is a yellow, bitter sap that originates from the pericyclic cells located just beneath the leaf epidermis. This is distinct from the inner leaf gel, which is a clear, mucilaginous substance.

Key Natural Sources:

-

Aloe ferox : Commonly known as Cape Aloe, this species is a well-documented source of this compound.[1][2]

-

Aloe africana : This species has also been reported to contain this compound.

-

Aloe vera (Aloe barbadensis): While more commonly known for its gel, the leaf exudate of Aloe vera also contains this compound.[3][4]

Distribution within the Plant and Geographical Variation:

This compound, along with other anthraquinones, is concentrated in the leaf exudate. The primary function of these compounds in the plant is believed to be defense against herbivores due to their bitter taste and laxative effects.

Geographical distribution can influence the chemical composition of Aloe species. A study on Aloe ferox has indicated that Aloinoside A and B are more frequently found in the western parts of the species' distribution area in South Africa.[1][2]

Quantitative Analysis of this compound

While specific quantitative data for this compound is not as abundant as for its parent compounds, aloin A and B, existing studies on the chemical composition of Aloe exudates provide some insights. The concentration of these compounds can vary significantly based on the species, geographical location, and harvesting time.

Table 1: Quantitative Data of Aloin and Related Compounds in Aloe Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Aloe ferox | Dried Leaf Exudate | Aloin A | 21.3 - 133.4 mg/g | |

| Aloe ferox | Dried Leaf Exudate | Aloin B | 18.4 - 149.7 mg/g | |

| Aloe ferox | Dried Leaf Exudate | Aloin (A+B) | 70% - 97% of total dry weight (in a ratio of approx. 4:3:2 with aloeresin A and aloesin) | [1] |

| Aloe vera | --- | Aloin A and B | --- | [5][6][7] |

Note: This table includes data on the closely related aloins to provide a reference for expected concentrations, given the limited specific data for this compound.

Experimental Protocols

Extraction of this compound from Aloe Leaf Exudate

The following protocol describes a general method for the extraction of this compound from Aloe leaf exudate for analytical purposes.

Methodology:

-

Sample Collection: Fresh leaves are cut transversally near the base. The yellow exudate that drips from the cut surface is collected in a suitable container.

-

Drying: The collected exudate is then air-dried or lyophilized to obtain a solid resin.

-

Extraction:

-

A known quantity of the dried exudate is accurately weighed.

-

The exudate is dissolved in methanol (B129727) or a methanol-water mixture.

-

The solution is sonicated for approximately 20-30 minutes to ensure complete dissolution.

-

The resulting solution is filtered through a 0.45 µm syringe filter prior to HPLC analysis or for further purification.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

This proposed HPLC method is adapted from validated methods for the analysis of aloin A and B, which are structurally similar to this compound and should provide a good starting point for method development and validation.[5][8]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid

-

Gradient Elution:

-

0-20 min: 10-40% B

-

20-25 min: 40-80% B

-

25-30 min: 80-10% B (return to initial conditions)

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 295 nm (based on the UV absorption maxima of similar anthrones)

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard of known purity in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the extracted sample can be determined from the calibration curve.

Thin-Layer Chromatography (TLC) for Separation and Identification

TLC is a valuable technique for the rapid qualitative analysis of this compound in plant extracts.

Methodology:

-

Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.

-

Sample Application: Apply the methanolic extract of the Aloe exudate and the this compound standard solution as small spots or bands onto the baseline of the TLC plate.

-

Developing Solvent System: A common solvent system for the separation of anthraquinones from Aloe is Ethyl acetate:Methanol:Water (100:13.5:10, v/v/v). The polarity of the solvent system may need to be adjusted for optimal separation of this compound.

-

Development: Place the TLC plate in a developing chamber saturated with the developing solvent. Allow the solvent front to move up the plate until it is approximately 1 cm from the top.

-

Visualization:

-

Visualize the plate under UV light at 254 nm and 366 nm.

-

Spray the plate with a suitable visualizing reagent, such as a 10% potassium hydroxide (B78521) solution in methanol, which often produces characteristic colors with anthraquinones.

-

-

Rf Value Calculation: The Retention factor (Rf) value of the spots can be calculated and compared with the standard for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of isolated this compound.

Sample Preparation:

-

Isolation: Isolate a sufficient quantity of pure this compound (typically 5-10 mg for ¹H NMR and >20 mg for ¹³C NMR) using preparative HPLC or column chromatography.

-

Drying: Ensure the isolated compound is completely dry by using a high-vacuum pump or lyophilization to remove any residual solvents.

-

Solvent Selection: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds like glycosides.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Tube Sealing: Cap the NMR tube securely.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). These spectra will provide detailed information about the proton and carbon environments and their connectivity, allowing for the complete assignment of the molecular structure.

Signaling Pathways and Logical Relationships

The primary known biological effect of this compound and related anthraquinones is their laxative action, which is mediated through the stimulation of the large intestine. The exact signaling pathways are complex and involve multiple mechanisms.

Conclusion

This compound is a key bioactive compound in several Aloe species with a notable geographical distribution pattern. This guide provides a comprehensive framework for its extraction and analysis, leveraging established methods for related compounds. The detailed protocols for HPLC, TLC, and NMR are intended to support further research into the quantification, pharmacological activity, and potential therapeutic applications of this natural product. The provided diagrams offer a clear visual representation of the experimental workflows and proposed biological mechanisms. Further studies are warranted to establish a more precise quantitative distribution of this compound across a wider range of Aloe species and to validate analytical methods specifically for this compound.

References

- 1. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 3. Aloe Vera Leaf - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 11006-91-0 | MOLNOVA [molnova.com]

- 5. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloinoside B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a C-glycoside of aloin, is a significant secondary metabolite found within the genus Aloe. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant, and detailed methodologies for its extraction and analysis. Quantitative data from existing literature is summarized, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to facilitate further research and development. This document aims to serve as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound is primarily found in the leaf exudates of various species of the Aloe genus. The leaf exudate, often referred to as "bitter aloes," is a yellow, bitter sap that originates from the pericyclic cells located just beneath the leaf epidermis. This is distinct from the inner leaf gel, which is a clear, mucilaginous substance.

Key Natural Sources:

-

Aloe ferox : Commonly known as Cape Aloe, this species is a well-documented source of this compound.[1][2]

-

Aloe africana : This species has also been reported to contain this compound.

-

Aloe vera (Aloe barbadensis): While more commonly known for its gel, the leaf exudate of Aloe vera also contains this compound.[3][4]

Distribution within the Plant and Geographical Variation:

This compound, along with other anthraquinones, is concentrated in the leaf exudate. The primary function of these compounds in the plant is believed to be defense against herbivores due to their bitter taste and laxative effects.

Geographical distribution can influence the chemical composition of Aloe species. A study on Aloe ferox has indicated that Aloinoside A and B are more frequently found in the western parts of the species' distribution area in South Africa.[1][2]

Quantitative Analysis of this compound

While specific quantitative data for this compound is not as abundant as for its parent compounds, aloin A and B, existing studies on the chemical composition of Aloe exudates provide some insights. The concentration of these compounds can vary significantly based on the species, geographical location, and harvesting time.

Table 1: Quantitative Data of Aloin and Related Compounds in Aloe Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Aloe ferox | Dried Leaf Exudate | Aloin A | 21.3 - 133.4 mg/g | |

| Aloe ferox | Dried Leaf Exudate | Aloin B | 18.4 - 149.7 mg/g | |

| Aloe ferox | Dried Leaf Exudate | Aloin (A+B) | 70% - 97% of total dry weight (in a ratio of approx. 4:3:2 with aloeresin A and aloesin) | [1] |

| Aloe vera | --- | Aloin A and B | --- | [5][6][7] |

Note: This table includes data on the closely related aloins to provide a reference for expected concentrations, given the limited specific data for this compound.

Experimental Protocols

Extraction of this compound from Aloe Leaf Exudate

The following protocol describes a general method for the extraction of this compound from Aloe leaf exudate for analytical purposes.

Methodology:

-

Sample Collection: Fresh leaves are cut transversally near the base. The yellow exudate that drips from the cut surface is collected in a suitable container.

-

Drying: The collected exudate is then air-dried or lyophilized to obtain a solid resin.

-

Extraction:

-

A known quantity of the dried exudate is accurately weighed.

-

The exudate is dissolved in methanol or a methanol-water mixture.

-

The solution is sonicated for approximately 20-30 minutes to ensure complete dissolution.

-

The resulting solution is filtered through a 0.45 µm syringe filter prior to HPLC analysis or for further purification.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

This proposed HPLC method is adapted from validated methods for the analysis of aloin A and B, which are structurally similar to this compound and should provide a good starting point for method development and validation.[5][8]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid

-

Gradient Elution:

-

0-20 min: 10-40% B

-

20-25 min: 40-80% B

-

25-30 min: 80-10% B (return to initial conditions)

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 295 nm (based on the UV absorption maxima of similar anthrones)

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of this compound standard of known purity in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the extracted sample can be determined from the calibration curve.

Thin-Layer Chromatography (TLC) for Separation and Identification

TLC is a valuable technique for the rapid qualitative analysis of this compound in plant extracts.

Methodology:

-

Plate Preparation: Use silica gel 60 F254 TLC plates.

-

Sample Application: Apply the methanolic extract of the Aloe exudate and the this compound standard solution as small spots or bands onto the baseline of the TLC plate.

-

Developing Solvent System: A common solvent system for the separation of anthraquinones from Aloe is Ethyl acetate:Methanol:Water (100:13.5:10, v/v/v). The polarity of the solvent system may need to be adjusted for optimal separation of this compound.

-

Development: Place the TLC plate in a developing chamber saturated with the developing solvent. Allow the solvent front to move up the plate until it is approximately 1 cm from the top.

-

Visualization:

-

Visualize the plate under UV light at 254 nm and 366 nm.

-

Spray the plate with a suitable visualizing reagent, such as a 10% potassium hydroxide solution in methanol, which often produces characteristic colors with anthraquinones.

-

-

Rf Value Calculation: The Retention factor (Rf) value of the spots can be calculated and compared with the standard for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of isolated this compound.

Sample Preparation:

-

Isolation: Isolate a sufficient quantity of pure this compound (typically 5-10 mg for ¹H NMR and >20 mg for ¹³C NMR) using preparative HPLC or column chromatography.

-

Drying: Ensure the isolated compound is completely dry by using a high-vacuum pump or lyophilization to remove any residual solvents.

-

Solvent Selection: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds like glycosides.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

-

Tube Sealing: Cap the NMR tube securely.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). These spectra will provide detailed information about the proton and carbon environments and their connectivity, allowing for the complete assignment of the molecular structure.

Signaling Pathways and Logical Relationships

The primary known biological effect of this compound and related anthraquinones is their laxative action, which is mediated through the stimulation of the large intestine. The exact signaling pathways are complex and involve multiple mechanisms.

Conclusion

This compound is a key bioactive compound in several Aloe species with a notable geographical distribution pattern. This guide provides a comprehensive framework for its extraction and analysis, leveraging established methods for related compounds. The detailed protocols for HPLC, TLC, and NMR are intended to support further research into the quantification, pharmacological activity, and potential therapeutic applications of this natural product. The provided diagrams offer a clear visual representation of the experimental workflows and proposed biological mechanisms. Further studies are warranted to establish a more precise quantitative distribution of this compound across a wider range of Aloe species and to validate analytical methods specifically for this compound.

References

- 1. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 3. Aloe Vera Leaf - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 11006-91-0 | MOLNOVA [molnova.com]

- 5. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Aloins and Aloin-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Aloinoside B in Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a bioactive anthrone (B1665570) C-glycoside found in various Aloe species, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols. The pathway involves the formation of an octaketide backbone by a type III polyketide synthase, followed by a critical C-glycosylation and a subsequent O-rhamnosylation. While significant progress has been made in identifying the enzymes responsible for the polyketide synthesis and O-glycosylation of related precursors, the specific C-glycosyltransferase and rhamnosyltransferase involved in this compound formation remain to be fully elucidated. This guide synthesizes the available information to present a putative pathway and provides the necessary technical details for researchers in the field.

Introduction

Aloe species are a rich source of secondary metabolites, among which anthraquinones and their derivatives are prominent. This compound is a complex anthrone C-glycoside with a distinctive chemical structure that contributes to its biological activities. The elucidation of its biosynthetic pathway is essential for several reasons: it allows for the potential heterologous production of the compound, facilitates the genetic improvement of Aloe plants for higher yields, and provides insights into the evolution of metabolic diversity in plants. This document serves as a technical resource, consolidating the current understanding of this compound biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Polyketide Backbone Formation: The pathway initiates with the synthesis of an octaketide backbone from acetate (B1210297) and malonate units via the polyketide pathway.

-

C-Glycosylation: A glucose moiety is attached to the anthrone backbone via a stable carbon-carbon bond, a key step catalyzed by a C-glycosyltransferase.

-

O-Rhamnosylation: A rhamnose sugar is subsequently attached to the glucose moiety through an oxygen linkage, catalyzed by a rhamnosyltransferase.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Putative biosynthetic pathway of this compound in Aloe species.

Key Enzymes in the Biosynthesis Pathway

Type III Polyketide Synthases (PKSs)

The formation of the anthrone backbone of this compound is catalyzed by type III polyketide synthases. Studies on Aloe arborescens and Aloe barbadensis have identified several PKSs involved in the synthesis of related polyketides.

-

Octaketide Synthase (OKS), PKS4, and PKS5: These enzymes, identified in Aloe arborescens, catalyze the condensation of eight molecules of malonyl-CoA to produce octaketides SEK4 and SEK4b.[1][2] These octaketides are considered precursors to the anthrone core of compounds like barbaloin (aloin), which is structurally very similar to the aglycone of this compound.[1][2]

-

AbPKS1 and AbPKS2: Two type III PKSs from Aloe barbadensis have been shown to produce heptaketides (including aloesone) and octaketides (SEK4 and SEK4b) from malonyl-CoA.[3][4] Aloesone is a known precursor of other bioactive compounds in Aloe.[3][4]

C-Glycosyltransferase (CGT)

The C-glycosylation of the anthrone backbone is a critical and defining step in this compound biosynthesis. This reaction forms a stable C-C bond between the sugar and the aglycone, making C-glycosides resistant to enzymatic and acid hydrolysis.[5]

While the specific C-glycosyltransferase responsible for the formation of the aloin backbone has not yet been isolated and characterized from an Aloe species, early work demonstrated the in vitro biosynthesis of the C-glycosidic bond in aloin using cell-free extracts from Aloe arborescens.[6] This study confirmed the enzymatic transfer of glucose from UDP-glucose to aloe emodin anthrone.[6] The search for this specific enzyme is an active area of research.

Rhamnosyltransferase

The final step in the biosynthesis of this compound is the attachment of a rhamnose moiety to the C-linked glucose. This reaction is catalyzed by a rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor.[7][8] To date, the specific rhamnosyltransferase involved in this compound biosynthesis has not been identified in Aloe species.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related precursors provide some insights into reaction efficiencies.

| Enzyme/System | Substrate(s) | Product(s) | Yield/Kinetic Parameters | Species | Reference |

| Whole-cell biocatalysis | Malonyl-CoA | SEK4/SEK4b | 26.4 mg/L | Aloe barbadensis | [3][4] |

| Whole-cell biocatalysis | Malonyl-CoA | Aloesone | 2.1 mg/L | Aloe barbadensis | [3][4] |

| UGT72B49 (O-glycosyltransferase) | Aloesone, UDP-Glucose | Aloesone O-glucoside | kcat = 0.00092 s⁻¹, KM = 30 µM | Rheum palmatum (rhubarb) | [5][9][10] |

| UGT71C1 (O-glycosyltransferase) | Aloesone, UDP-Glucose | Aloesone O-glucoside | 167-fold higher catalytic efficiency than UGT72B49 | Arabidopsis thaliana | [5][9] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway from Aloe species are not yet fully established in the literature. However, this section provides detailed methodologies for key experiments that are fundamental to elucidating such pathways.

Identification and Characterization of Polyketide Synthases

The following workflow outlines the general procedure for identifying and characterizing PKS enzymes.

Caption: Experimental workflow for PKS identification and characterization.

Protocol: In Vitro Polyketide Synthase Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1 mM EDTA

-

10% glycerol

-

1 mM dithiothreitol (B142953) (DTT)

-

100 µM malonyl-CoA

-

1-5 µg of purified recombinant PKS enzyme

-

Final volume adjusted to 100 µL with sterile water.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the polyketide products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Sample Preparation for Analysis: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Product Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for product identification and quantification.

Identification and Characterization of Glycosyltransferases

The general workflow for identifying glycosyltransferases is similar to that of PKSs, involving gene mining, heterologous expression, and enzymatic assays.

Protocol: UDP-Glycosyltransferase (UGT) Activity Assay (UDP-Glo™ Assay)

This protocol is adapted from the commercially available UDP-Glo™ Glycosyltransferase Assay, which provides a sensitive method for measuring UGT activity by detecting the amount of UDP produced.[3][4][10][11]

-

Glycosyltransferase Reaction Setup:

-

In a 96-well plate, set up the glycosyltransferase reaction in a total volume of 10-25 µL. The reaction should contain:

-

Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 10 mM MgCl₂)

-

Acceptor substrate (e.g., aloe emodin anthrone for C-glycosylation, or aloin for rhamnosylation)

-

UDP-sugar donor (UDP-glucose or UDP-rhamnose)

-

Purified recombinant UGT enzyme.

-

-

Include control reactions lacking the enzyme or the acceptor substrate.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

UDP Detection:

-

Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.

-

Add a volume of the detection reagent equal to the volume of the glycosyltransferase reaction to each well.

-

Mix the contents of the wells on a plate shaker for 1 minute.

-

-

Luminescence Measurement: Incubate the plate at room temperature for 60 minutes. Measure the luminescence using a plate-reading luminometer. The light output is proportional to the concentration of UDP formed.

-

Data Analysis: Correlate the luminescence readings to the amount of UDP produced using a UDP standard curve. This allows for the calculation of enzyme activity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aloe species is a complex process involving a type III polyketide synthase, a putative C-glycosyltransferase, and a putative rhamnosyltransferase. While significant strides have been made in identifying the PKS enzymes that form the octaketide precursor, the specific glycosyltransferases responsible for the final steps in this compound formation remain elusive. The provided experimental protocols offer a roadmap for the identification and characterization of these missing enzymatic links. Future research should focus on the isolation and functional characterization of the C-glycosyltransferase and rhamnosyltransferase from Aloe species. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this valuable bioactive compound.

References

- 1. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 2. Exploring genomes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

- 4. promega.co.uk [promega.co.uk]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-Glo™ Glycosyltransferase Assay [promega.com]

The Biosynthesis of Aloinoside B in Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a bioactive anthrone C-glycoside found in various Aloe species, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols. The pathway involves the formation of an octaketide backbone by a type III polyketide synthase, followed by a critical C-glycosylation and a subsequent O-rhamnosylation. While significant progress has been made in identifying the enzymes responsible for the polyketide synthesis and O-glycosylation of related precursors, the specific C-glycosyltransferase and rhamnosyltransferase involved in this compound formation remain to be fully elucidated. This guide synthesizes the available information to present a putative pathway and provides the necessary technical details for researchers in the field.

Introduction

Aloe species are a rich source of secondary metabolites, among which anthraquinones and their derivatives are prominent. This compound is a complex anthrone C-glycoside with a distinctive chemical structure that contributes to its biological activities. The elucidation of its biosynthetic pathway is essential for several reasons: it allows for the potential heterologous production of the compound, facilitates the genetic improvement of Aloe plants for higher yields, and provides insights into the evolution of metabolic diversity in plants. This document serves as a technical resource, consolidating the current understanding of this compound biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Polyketide Backbone Formation: The pathway initiates with the synthesis of an octaketide backbone from acetate and malonate units via the polyketide pathway.

-

C-Glycosylation: A glucose moiety is attached to the anthrone backbone via a stable carbon-carbon bond, a key step catalyzed by a C-glycosyltransferase.

-

O-Rhamnosylation: A rhamnose sugar is subsequently attached to the glucose moiety through an oxygen linkage, catalyzed by a rhamnosyltransferase.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Putative biosynthetic pathway of this compound in Aloe species.

Key Enzymes in the Biosynthesis Pathway

Type III Polyketide Synthases (PKSs)

The formation of the anthrone backbone of this compound is catalyzed by type III polyketide synthases. Studies on Aloe arborescens and Aloe barbadensis have identified several PKSs involved in the synthesis of related polyketides.

-

Octaketide Synthase (OKS), PKS4, and PKS5: These enzymes, identified in Aloe arborescens, catalyze the condensation of eight molecules of malonyl-CoA to produce octaketides SEK4 and SEK4b.[1][2] These octaketides are considered precursors to the anthrone core of compounds like barbaloin (aloin), which is structurally very similar to the aglycone of this compound.[1][2]

-

AbPKS1 and AbPKS2: Two type III PKSs from Aloe barbadensis have been shown to produce heptaketides (including aloesone) and octaketides (SEK4 and SEK4b) from malonyl-CoA.[3][4] Aloesone is a known precursor of other bioactive compounds in Aloe.[3][4]

C-Glycosyltransferase (CGT)

The C-glycosylation of the anthrone backbone is a critical and defining step in this compound biosynthesis. This reaction forms a stable C-C bond between the sugar and the aglycone, making C-glycosides resistant to enzymatic and acid hydrolysis.[5]

While the specific C-glycosyltransferase responsible for the formation of the aloin backbone has not yet been isolated and characterized from an Aloe species, early work demonstrated the in vitro biosynthesis of the C-glycosidic bond in aloin using cell-free extracts from Aloe arborescens.[6] This study confirmed the enzymatic transfer of glucose from UDP-glucose to aloe emodin anthrone.[6] The search for this specific enzyme is an active area of research.

Rhamnosyltransferase

The final step in the biosynthesis of this compound is the attachment of a rhamnose moiety to the C-linked glucose. This reaction is catalyzed by a rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor.[7][8] To date, the specific rhamnosyltransferase involved in this compound biosynthesis has not been identified in Aloe species.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related precursors provide some insights into reaction efficiencies.

| Enzyme/System | Substrate(s) | Product(s) | Yield/Kinetic Parameters | Species | Reference |

| Whole-cell biocatalysis | Malonyl-CoA | SEK4/SEK4b | 26.4 mg/L | Aloe barbadensis | [3][4] |

| Whole-cell biocatalysis | Malonyl-CoA | Aloesone | 2.1 mg/L | Aloe barbadensis | [3][4] |

| UGT72B49 (O-glycosyltransferase) | Aloesone, UDP-Glucose | Aloesone O-glucoside | kcat = 0.00092 s⁻¹, KM = 30 µM | Rheum palmatum (rhubarb) | [5][9][10] |

| UGT71C1 (O-glycosyltransferase) | Aloesone, UDP-Glucose | Aloesone O-glucoside | 167-fold higher catalytic efficiency than UGT72B49 | Arabidopsis thaliana | [5][9] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway from Aloe species are not yet fully established in the literature. However, this section provides detailed methodologies for key experiments that are fundamental to elucidating such pathways.

Identification and Characterization of Polyketide Synthases

The following workflow outlines the general procedure for identifying and characterizing PKS enzymes.

Caption: Experimental workflow for PKS identification and characterization.

Protocol: In Vitro Polyketide Synthase Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM EDTA

-

10% glycerol

-

1 mM dithiothreitol (DTT)

-

100 µM malonyl-CoA

-

1-5 µg of purified recombinant PKS enzyme

-

Final volume adjusted to 100 µL with sterile water.

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the polyketide products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Sample Preparation for Analysis: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Product Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) and analyze by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) for product identification and quantification.

Identification and Characterization of Glycosyltransferases

The general workflow for identifying glycosyltransferases is similar to that of PKSs, involving gene mining, heterologous expression, and enzymatic assays.

Protocol: UDP-Glycosyltransferase (UGT) Activity Assay (UDP-Glo™ Assay)

This protocol is adapted from the commercially available UDP-Glo™ Glycosyltransferase Assay, which provides a sensitive method for measuring UGT activity by detecting the amount of UDP produced.[3][4][10][11]

-

Glycosyltransferase Reaction Setup:

-

In a 96-well plate, set up the glycosyltransferase reaction in a total volume of 10-25 µL. The reaction should contain:

-

Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation (e.g., 10 mM MgCl₂)

-

Acceptor substrate (e.g., aloe emodin anthrone for C-glycosylation, or aloin for rhamnosylation)

-

UDP-sugar donor (UDP-glucose or UDP-rhamnose)

-

Purified recombinant UGT enzyme.

-

-

Include control reactions lacking the enzyme or the acceptor substrate.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

UDP Detection:

-

Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.

-

Add a volume of the detection reagent equal to the volume of the glycosyltransferase reaction to each well.

-

Mix the contents of the wells on a plate shaker for 1 minute.

-

-

Luminescence Measurement: Incubate the plate at room temperature for 60 minutes. Measure the luminescence using a plate-reading luminometer. The light output is proportional to the concentration of UDP formed.

-

Data Analysis: Correlate the luminescence readings to the amount of UDP produced using a UDP standard curve. This allows for the calculation of enzyme activity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aloe species is a complex process involving a type III polyketide synthase, a putative C-glycosyltransferase, and a putative rhamnosyltransferase. While significant strides have been made in identifying the PKS enzymes that form the octaketide precursor, the specific glycosyltransferases responsible for the final steps in this compound formation remain elusive. The provided experimental protocols offer a roadmap for the identification and characterization of these missing enzymatic links. Future research should focus on the isolation and functional characterization of the C-glycosyltransferase and rhamnosyltransferase from Aloe species. The successful elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this valuable bioactive compound.

References

- 1. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 2. Exploring genomes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

- 4. promega.co.uk [promega.co.uk]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhamnosyltransferases: Biochemical activities, potential biotechnology for production of natural products and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-Glo™ Glycosyltransferase Assay [promega.com]

Physical and chemical properties of Aloinoside B

An In-depth Technical Guide to the Physical and Chemical Properties of Aloinoside B

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a naturally occurring anthrone (B1665570) C-glycoside found in various Aloe species.[1] The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Chemical and Physical Properties

This compound is a significant secondary metabolite primarily located in the latex of Aloe plants, where it is believed to function as a defense compound.[1][2] It is structurally identified as 10-glucopyranosyl-1, 8-dihydroxy-3-(rhamnopyranosyl-hydroxymethyl)-9(10H.)-anthracenone.[3][4][5]

General and Structural Data

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 11006-91-0 | [2][6] |

| Molecular Formula | C₂₇H₃₂O₁₃ | [2][6] |

| Molecular Weight | 564.54 g/mol | [2][6] |

| IUPAC Name | (10R)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one | [7] |

| Synonyms | 11-o-Rhamnosylaloin B, 10-Deoxyaloinoside D | [6][7] |

| Source | Found in Aloe ferox, Aloe africana, and other Aloe species.[7] | [7] |

Physicochemical Data

This table outlines the key physicochemical properties of this compound, crucial for its handling, formulation, and experimental use.

| Property | Value | Reference(s) |

| Physical Description | Powder | - |

| Purity (Typical) | >98% (HPLC) | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. | - |

| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month). | - |

Note: Detailed, publicly available spectral data such as specific UV λmax, IR absorption bands, and comprehensive 1H and 13C NMR chemical shift assignments for this compound are limited in the reviewed literature. However, the techniques have been used for its structural elucidation.[3][5]

Experimental Protocols

Isolation and Purification of this compound

A general method for the isolation of this compound from South African Cape aloes has been described.[8] While a detailed, step-by-step protocol with specific yields is not available in the cited literature, the workflow involves extraction followed by chromatographic separation.

General Workflow:

-

Extraction: The crude powder of aloes is extracted with a suitable solvent such as n-butanol to create a crude extract.[8]

-

Chromatography: The resulting crude extract is subjected to silica (B1680970) gel column chromatography.[8]

-

Elution: The compound is eluted using a solvent system, for example, a gradient of chloroform-methanol.[8]

-

Structure Elucidation: The final structure of the isolated compound is confirmed using various spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) techniques such as 1H NMR, 13C NMR, HMQC, HMBC, and 1H–1H COSY.[3][5]

Biological Activity and Metabolism

Metabolism by Intestinal Bacteria

This compound is known to be metabolized by intestinal microflora. Studies using rat intestinal bacteria have shown that this compound is converted into several other compounds, including barbaloin (aloin B), isobarbaloin (aloin A), and a hydroxylated metabolite.[3][5] This biotransformation is significant as barbaloin is considered a pro-drug that is further metabolized to aloe-emodin-9-anthrone, the compound believed to be responsible for the laxative effects of aloes.[3][8] The peak formation of barbaloin from this compound occurs approximately 3 hours after oral administration.[3]

Signaling Pathways of Related Aloe Compounds

Direct research on the specific signaling pathways modulated by this compound is not extensively available. However, studies on structurally related compounds from Aloe, such as Aloin and Aloesin, provide valuable insights into the potential biological activities.

Aloin: This compound, a metabolite of this compound, has been shown to offer protection against UVB-induced skin damage. It mitigates cellular apoptosis by modulating several critical signaling pathways, including PI3K-Akt, p53, and TGF-β.[1][9] Furthermore, Aloin inhibits the activation of the stress-activated protein kinases p38 and JNK in response to UVB irradiation.[1] Its anti-inflammatory properties are also demonstrated through the inhibition of the NF-κB and JAK1-STAT1/3 signaling pathways in response to lipopolysaccharide (LPS).[10][11]

Aloesin: Another compound found in Aloe, Aloesin, has been demonstrated to accelerate skin wound healing. Its mechanism involves the modulation of the MAPK/Rho and Smad signaling pathways, which are crucial for cell migration, angiogenesis, and tissue development during the healing process.[12]

This guide summarizes the current technical knowledge on this compound. While foundational data on its physicochemical properties and metabolism exists, further research is needed to fully elucidate its specific spectral characteristics and the precise signaling pathways it modulates to exert its biological effects. The activities of related compounds like Aloin and Aloesin suggest promising areas for future investigation into the therapeutic potential of this compound.

References

- 1. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 11006-91-0 | FA165651 | Biosynth [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 11006-91-0 | MOLNOVA [molnova.com]

- 7. This compound | C27H32O13 | CID 46173998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Aloinoside B

An In-depth Technical Guide to the Physical and Chemical Properties of Aloinoside B

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a naturally occurring anthrone C-glycoside found in various Aloe species.[1] The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Chemical and Physical Properties

This compound is a significant secondary metabolite primarily located in the latex of Aloe plants, where it is believed to function as a defense compound.[1][2] It is structurally identified as 10-glucopyranosyl-1, 8-dihydroxy-3-(rhamnopyranosyl-hydroxymethyl)-9(10H.)-anthracenone.[3][4][5]

General and Structural Data

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 11006-91-0 | [2][6] |

| Molecular Formula | C₂₇H₃₂O₁₃ | [2][6] |

| Molecular Weight | 564.54 g/mol | [2][6] |

| IUPAC Name | (10R)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one | [7] |

| Synonyms | 11-o-Rhamnosylaloin B, 10-Deoxyaloinoside D | [6][7] |

| Source | Found in Aloe ferox, Aloe africana, and other Aloe species.[7] | [7] |

Physicochemical Data

This table outlines the key physicochemical properties of this compound, crucial for its handling, formulation, and experimental use.

| Property | Value | Reference(s) |

| Physical Description | Powder | - |

| Purity (Typical) | >98% (HPLC) | [6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. | - |

| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month). | - |

Note: Detailed, publicly available spectral data such as specific UV λmax, IR absorption bands, and comprehensive 1H and 13C NMR chemical shift assignments for this compound are limited in the reviewed literature. However, the techniques have been used for its structural elucidation.[3][5]

Experimental Protocols

Isolation and Purification of this compound

A general method for the isolation of this compound from South African Cape aloes has been described.[8] While a detailed, step-by-step protocol with specific yields is not available in the cited literature, the workflow involves extraction followed by chromatographic separation.

General Workflow:

-

Extraction: The crude powder of aloes is extracted with a suitable solvent such as n-butanol to create a crude extract.[8]

-

Chromatography: The resulting crude extract is subjected to silica gel column chromatography.[8]

-

Elution: The compound is eluted using a solvent system, for example, a gradient of chloroform-methanol.[8]

-

Structure Elucidation: The final structure of the isolated compound is confirmed using various spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) techniques such as 1H NMR, 13C NMR, HMQC, HMBC, and 1H–1H COSY.[3][5]

Biological Activity and Metabolism

Metabolism by Intestinal Bacteria

This compound is known to be metabolized by intestinal microflora. Studies using rat intestinal bacteria have shown that this compound is converted into several other compounds, including barbaloin (aloin B), isobarbaloin (aloin A), and a hydroxylated metabolite.[3][5] This biotransformation is significant as barbaloin is considered a pro-drug that is further metabolized to aloe-emodin-9-anthrone, the compound believed to be responsible for the laxative effects of aloes.[3][8] The peak formation of barbaloin from this compound occurs approximately 3 hours after oral administration.[3]

Signaling Pathways of Related Aloe Compounds

Direct research on the specific signaling pathways modulated by this compound is not extensively available. However, studies on structurally related compounds from Aloe, such as Aloin and Aloesin, provide valuable insights into the potential biological activities.

Aloin: This compound, a metabolite of this compound, has been shown to offer protection against UVB-induced skin damage. It mitigates cellular apoptosis by modulating several critical signaling pathways, including PI3K-Akt, p53, and TGF-β.[1][9] Furthermore, Aloin inhibits the activation of the stress-activated protein kinases p38 and JNK in response to UVB irradiation.[1] Its anti-inflammatory properties are also demonstrated through the inhibition of the NF-κB and JAK1-STAT1/3 signaling pathways in response to lipopolysaccharide (LPS).[10][11]

Aloesin: Another compound found in Aloe, Aloesin, has been demonstrated to accelerate skin wound healing. Its mechanism involves the modulation of the MAPK/Rho and Smad signaling pathways, which are crucial for cell migration, angiogenesis, and tissue development during the healing process.[12]

This guide summarizes the current technical knowledge on this compound. While foundational data on its physicochemical properties and metabolism exists, further research is needed to fully elucidate its specific spectral characteristics and the precise signaling pathways it modulates to exert its biological effects. The activities of related compounds like Aloin and Aloesin suggest promising areas for future investigation into the therapeutic potential of this compound.

References

- 1. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 11006-91-0 | FA165651 | Biosynth [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 11006-91-0 | MOLNOVA [molnova.com]

- 7. This compound | C27H32O13 | CID 46173998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Aloinoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloinoside B, a naturally occurring anthrone (B1665570) C-glycoside found in various Aloe species. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. All data is sourced from the peer-reviewed publication, "Isolation of this compound and Metabolism by Rat Intestinal Bacteria" by Gao et al. in Pharmaceutical Biology (2004).[1]

Chemical Structure and Properties

-

Systematic Name: (10R)-1,8-dihydroxy-10-β-D-glucopyranosyl-3-(hydroxymethyl)-9(10H)-anthracenone-11-O-α-L-rhamnopyranoside

-

Molecular Formula: C₂₇H₃₂O₁₃[1]

-

Molecular Weight: 564.54 g/mol

-

Appearance: Yellowish powder[1]

-

Melting Point: 223–225 °C[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.[1]

Table 1: ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 75 MHz) [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 161.07 |

| 2 | 115.55 |

| 3 | 145.98 |

| 4 | 113.55 |

| 4a | 143.01 |

| 5 | 117.89 |

| 6 | 134.87 |

| 7 | 123.86 |

| 8 | 160.43 |

| 8a | 114.78 |

| 9 | 191.68 |

| 10 | 44.13 |

| 10a | 134.02 |

| 3-CH₂ | 67.14 |

| Glucose Moiety | |

| 1' | 99.70 |

| 2' | 73.11 |

| 3' | 77.94 |

| 4' | 70.02 |

| 5' | 80.89 |

| 6' | 61.45 |

| Rhamnose Moiety | |

| 1'' | 99.92 |

| 2'' | 70.28 |

| 3'' | 70.52 |

| 4'' | 71.74 |

| 5'' | 68.32 |

| 6'' | 17.96 |

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆, 300 MHz) [1]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 7.05 | s | |

| 4-H | 7.18 | s | |

| 5-H | 7.63 | d | 7.5 |

| 6-H | 7.55 | t | 7.8 |

| 7-H | 7.22 | d | 8.1 |

| 10-H | 4.60 | s | |

| 3-CH₂ | 4.49 | s | |

| Glucose Moiety | |||

| 1'-H | 4.05 | d | 8.7 |

| 2'-5'-H | 3.0-3.5 | m | |

| 6'-H | 3.5-3.8 | m | |

| Rhamnose Moiety | |||

| 1''-H | 4.88 | s | |

| 2''-5''-H | 3.0-3.5 | m | |

| 6''-H₃ | 1.02 | d | 6.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule.[1]

Table 3: IR Absorption Bands for this compound (KBr disc) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3516, 3216 | O-H stretching (hydroxyl groups) |

| 2937 | C-H stretching (aliphatic) |

| 1636, 1618 | C=O stretching (anthrone carbonyl), C=C stretching (aromatic) |

| 1487, 1456 | C-C stretching (in-ring) |

| 1276 | C-O stretching (aryl ether) |

| 1035, 1003 | C-O stretching (glycosidic bonds) |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of this compound.[1]

Table 4: Mass Spectrometry Data for this compound [1]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI- (Negative Ion Mode) | 563 | [M-H]⁻ |

Experimental Protocols

The following are summaries of the experimental protocols used to obtain the spectroscopic data.

NMR Spectroscopy

-

Instrument: Bruker ARX-300 spectrometer.[1]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

-

Internal Standard: Tetramethylsilane (TMS).[1]

-

Experiments: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HMQC, and HMBC experiments were conducted to establish the structure and assign all proton and carbon signals.[1]

IR Spectroscopy

-

Instrument: Shimadzu spectrometer.[1]

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) disc.[1]

Mass Spectrometry

-

Instrument: Finnigan TSQ triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Negative ion mode.[1]

-

Spray Voltage: 4.5 kV.[1]

Workflow Visualization

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated below.

References

Spectroscopic Profile of Aloinoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloinoside B, a naturally occurring anthrone C-glycoside found in various Aloe species. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. All data is sourced from the peer-reviewed publication, "Isolation of this compound and Metabolism by Rat Intestinal Bacteria" by Gao et al. in Pharmaceutical Biology (2004).[1]

Chemical Structure and Properties

-

Systematic Name: (10R)-1,8-dihydroxy-10-β-D-glucopyranosyl-3-(hydroxymethyl)-9(10H)-anthracenone-11-O-α-L-rhamnopyranoside

-

Molecular Formula: C₂₇H₃₂O₁₃[1]

-

Molecular Weight: 564.54 g/mol

-

Appearance: Yellowish powder[1]

-

Melting Point: 223–225 °C[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.[1]

Table 1: ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 75 MHz) [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1 | 161.07 |

| 2 | 115.55 |

| 3 | 145.98 |

| 4 | 113.55 |

| 4a | 143.01 |

| 5 | 117.89 |

| 6 | 134.87 |

| 7 | 123.86 |

| 8 | 160.43 |

| 8a | 114.78 |

| 9 | 191.68 |

| 10 | 44.13 |

| 10a | 134.02 |

| 3-CH₂ | 67.14 |

| Glucose Moiety | |

| 1' | 99.70 |

| 2' | 73.11 |

| 3' | 77.94 |

| 4' | 70.02 |

| 5' | 80.89 |

| 6' | 61.45 |

| Rhamnose Moiety | |

| 1'' | 99.92 |

| 2'' | 70.28 |

| 3'' | 70.52 |

| 4'' | 71.74 |

| 5'' | 68.32 |

| 6'' | 17.96 |

Table 2: ¹H NMR Spectral Data for this compound (in DMSO-d₆, 300 MHz) [1]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-H | 7.05 | s | |

| 4-H | 7.18 | s | |

| 5-H | 7.63 | d | 7.5 |

| 6-H | 7.55 | t | 7.8 |

| 7-H | 7.22 | d | 8.1 |

| 10-H | 4.60 | s | |

| 3-CH₂ | 4.49 | s | |

| Glucose Moiety | |||

| 1'-H | 4.05 | d | 8.7 |

| 2'-5'-H | 3.0-3.5 | m | |

| 6'-H | 3.5-3.8 | m | |

| Rhamnose Moiety | |||

| 1''-H | 4.88 | s | |

| 2''-5''-H | 3.0-3.5 | m | |

| 6''-H₃ | 1.02 | d | 6.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule.[1]

Table 3: IR Absorption Bands for this compound (KBr disc) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3516, 3216 | O-H stretching (hydroxyl groups) |

| 2937 | C-H stretching (aliphatic) |

| 1636, 1618 | C=O stretching (anthrone carbonyl), C=C stretching (aromatic) |

| 1487, 1456 | C-C stretching (in-ring) |

| 1276 | C-O stretching (aryl ether) |

| 1035, 1003 | C-O stretching (glycosidic bonds) |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of this compound.[1]

Table 4: Mass Spectrometry Data for this compound [1]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI- (Negative Ion Mode) | 563 | [M-H]⁻ |

Experimental Protocols

The following are summaries of the experimental protocols used to obtain the spectroscopic data.

NMR Spectroscopy

-

Instrument: Bruker ARX-300 spectrometer.[1]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Internal Standard: Tetramethylsilane (TMS).[1]

-

Experiments: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HMQC, and HMBC experiments were conducted to establish the structure and assign all proton and carbon signals.[1]

IR Spectroscopy

-

Instrument: Shimadzu spectrometer.[1]

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) disc.[1]

Mass Spectrometry

-

Instrument: Finnigan TSQ triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Negative ion mode.[1]

-

Spray Voltage: 4.5 kV.[1]

Workflow Visualization

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated below.

References

An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of Aloinoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a natural anthraquinone (B42736) glycoside found in various Aloe species, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and analyses of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a C-glycosylanthrone, a secondary metabolite predominantly found in the latex of Aloe plants.[1] Structurally, it is characterized by a rhamnose sugar moiety attached to aloin (B1665253).[2] While closely related to the well-studied compound aloin, this compound exhibits its own distinct pharmacological profile. This document aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Pharmacological Effects

This compound demonstrates a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. These properties are attributed to its unique chemical structure and its metabolic fate in the body.

Antioxidant Activity

This compound, often studied in conjunction with its isomer Aloinoside A, is a potent antioxidant. The free radical scavenging activity of Aloinoside A/B has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Table 1: Antioxidant Activity of Aloinoside A/B

| Assay | Compound | IC50 Value | Reference |

| DPPH Free Radical Scavenging | Aloinoside A/B | 0.13 ± 0.01 mM | [3] |

Anti-inflammatory Effects

While direct studies on the anti-inflammatory activity of this compound are limited, its metabolic product, aloin, and other related compounds from Aloe species have been shown to possess significant anti-inflammatory properties.[4][5] Aloin has been demonstrated to inhibit the production of pro-inflammatory mediators by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] Given that this compound is metabolized to aloin by gut bacteria, it is plausible that it contributes to the overall anti-inflammatory effects of Aloe extracts through its conversion to aloin.[2]

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, suggesting its potential therapeutic applications.

Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored for the treatment of inflammation and hypertension. This compound and C are known to inhibit the activity of sEH.[2][8]

Phosphodiesterase-4D is a therapeutic target for inflammatory diseases. This compound and C have been reported to inhibit the activity of PDE4D.[2][8] A study on compounds isolated from Aloe barbadensis Miller identified PDE4D inhibitors, though specific IC50 values for this compound were not provided.[9]

Metabolism of this compound

Upon oral administration, this compound is metabolized by intestinal bacteria. The primary metabolic pathway involves the cleavage of the rhamnose group, leading to the formation of aloin (also known as barbaloin) and isobarbaloin.[2] This biotransformation is significant as the resulting metabolites, particularly aloin, possess their own distinct and potent biological activities, including laxative and anti-inflammatory effects.

Metabolism of this compound by gut microbiota.

Signaling Pathways

The pharmacological effects of this compound and its metabolites are mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation. Aloin, the metabolite of this compound, has been shown to suppress the activation of the NF-κB pathway.[6] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

Inhibition of the NF-κB signaling pathway by aloin.

MAPK Signaling Pathway

The MAPK signaling pathway is another key regulator of cellular processes, including inflammation and apoptosis. Aloin has been found to inhibit the phosphorylation of p38 and JNK, two important kinases in the MAPK pathway.[1] This inhibition contributes to the anti-inflammatory and cytoprotective effects of aloin.

Inhibition of the MAPK signaling pathway by aloin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Free Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH free radicals, is determined by plotting the scavenging activity against the sample concentration.

References

- 1. Regulation of the MAPK/ERK Pathway by miRNA‐27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloperine suppresses allergic airway inflammation through NF-κB, MAPK, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB pathway inhibition by anthrocyclic glycoside aloin is key event in preventing osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural phosphodiesterase-4 inhibitors from the leaf skin of Aloe barbadensis Miller - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of Aloinoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside B, a natural anthraquinone glycoside found in various Aloe species, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and analyses of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a C-glycosylanthrone, a secondary metabolite predominantly found in the latex of Aloe plants.[1] Structurally, it is characterized by a rhamnose sugar moiety attached to aloin.[2] While closely related to the well-studied compound aloin, this compound exhibits its own distinct pharmacological profile. This document aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Pharmacological Effects

This compound demonstrates a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. These properties are attributed to its unique chemical structure and its metabolic fate in the body.

Antioxidant Activity

This compound, often studied in conjunction with its isomer Aloinoside A, is a potent antioxidant. The free radical scavenging activity of Aloinoside A/B has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Table 1: Antioxidant Activity of Aloinoside A/B

| Assay | Compound | IC50 Value | Reference |

| DPPH Free Radical Scavenging | Aloinoside A/B | 0.13 ± 0.01 mM | [3] |

Anti-inflammatory Effects

While direct studies on the anti-inflammatory activity of this compound are limited, its metabolic product, aloin, and other related compounds from Aloe species have been shown to possess significant anti-inflammatory properties.[4][5] Aloin has been demonstrated to inhibit the production of pro-inflammatory mediators by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] Given that this compound is metabolized to aloin by gut bacteria, it is plausible that it contributes to the overall anti-inflammatory effects of Aloe extracts through its conversion to aloin.[2]

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, suggesting its potential therapeutic applications.

Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored for the treatment of inflammation and hypertension. This compound and C are known to inhibit the activity of sEH.[2][8]

Phosphodiesterase-4D is a therapeutic target for inflammatory diseases. This compound and C have been reported to inhibit the activity of PDE4D.[2][8] A study on compounds isolated from Aloe barbadensis Miller identified PDE4D inhibitors, though specific IC50 values for this compound were not provided.[9]

Metabolism of this compound